7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure, which is substituted with a 2,5-dichlorobenzyl group at the 7-position and a chlorine atom at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a suitable base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Thieno[2,3-d]pyrimidine Derivatives: These compounds have a sulfur atom in place of the nitrogen atom in the pyrrolo[2,3-d]pyrimidine core and are investigated for their potential as kinase inhibitors.
Uniqueness
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dichlorobenzyl group enhances its binding affinity to certain protein kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C13H8Cl3N3 |
---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
4-chloro-7-[(2,5-dichlorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8Cl3N3/c14-9-1-2-11(15)8(5-9)6-19-4-3-10-12(16)17-7-18-13(10)19/h1-5,7H,6H2 |
InChI Key |
JFSOMFBVAWTYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=CC3=C2N=CN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.